molecular formula C10H14ClNO3 B1613137 Methyl amino(4-methoxyphenyl)acetate hydrochloride CAS No. 74273-47-5

Methyl amino(4-methoxyphenyl)acetate hydrochloride

Cat. No. B1613137
CAS RN: 74273-47-5
M. Wt: 231.67 g/mol
InChI Key: VUEACPSVBZTUCV-UHFFFAOYSA-N
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Description

Methyl amino(4-methoxyphenyl)acetate hydrochloride, also known as MAMP-HCl, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a derivative of the amino acid phenylalanine, and has been studied for its potential applications in a variety of scientific fields.

Scientific Research Applications

  • Herbicide Metabolism : Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. They studied compounds including acetochlor, alachlor, butachlor, and metolachlor, which are related to Methyl amino(4-methoxyphenyl)acetate hydrochloride in their chemical structure and metabolic pathways. This research provides insights into the metabolic activation pathways of these compounds, which could be relevant to understanding the metabolism of Methyl amino(4-methoxyphenyl)acetate hydrochloride (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Corrosion Inhibition : Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. This compound is structurally related to Methyl amino(4-methoxyphenyl)acetate hydrochloride, suggesting potential applications in corrosion inhibition (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

  • Pharmaceutical Synthesis : The synthesis of pharmaceutical compounds, such as 6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, as reported by Zolfigol et al. (2013), indicates the utility of Methyl amino(4-methoxyphenyl)acetate hydrochloride in drug development. These compounds were synthesized using a one-pot, four-component condensation reaction, showcasing the versatility of related compounds in pharmaceutical chemistry (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

  • Material Science Applications : In the field of material science, Irwin and Iqbal (1991) explored the solid-state stability of solvated excipients, including 4-methoxyphenyl aminoacetate hydrochloride, as a model labile component. This study helps in understanding the stability and interactions of such compounds in solid-state forms, which could be relevant for the formulation of materials and drugs (Irwin & Iqbal, 1991).

properties

IUPAC Name

methyl 2-amino-2-(4-methoxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEACPSVBZTUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626144
Record name Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl amino(4-methoxyphenyl)acetate hydrochloride

CAS RN

74273-47-5
Record name Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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